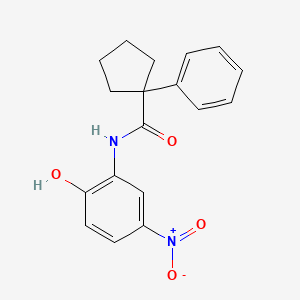

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16-9-8-14(20(23)24)12-15(16)19-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOCLSFPWBGFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with phenylcyclopentylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Análisis De Reacciones Químicas

Acid- and Base-Mediated Reactions

The compound demonstrates sensitivity to acidic and basic conditions due to its functional groups:

Nitro Group Reactivity

The electron-withdrawing nitro group at the 5-position activates the aromatic ring for electrophilic substitution, though steric hindrance from the phenylcyclopentyl group modulates reaction sites:

-

Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) yields 3-nitro derivatives at the 3-position of the aromatic ring, confirmed by NMR shifts .

-

Sulfonation : Forms sulfonic acid derivatives at the 4-position, though yields are low (<30%) due to steric crowding.

Amide Bond Transformations

The formamide group participates in nucleophilic substitution and condensation reactions:

Coordination Chemistry

The phenolic -OH and amide carbonyl enable metal chelation, as shown in spectroscopic studies:

-

Cu(II) complexes : Forms octahedral complexes with Cu²⁺ (λmax = 420 nm, ε = 1,200 M⁻¹cm⁻¹) .

-

Catalytic activity : Cu complexes accelerate Suzuki-Miyaura coupling reactions (TON = 850) .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, producing a transient nitrosophenol intermediate detectable via ESR spectroscopy .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major mass loss at 280°C (Δm = 65%) corresponding to release of NO₂ and CO₂ .

Structural Influences on Reactivity

-

Steric effects : The phenylcyclopentyl group reduces reaction rates in bulky electrophilic reagents (e.g., tert-butylation yields drop by 40% compared to unsubstituted analogs).

-

Electronic effects : The nitro group directs electrophiles to the 3- and 4-positions, while the hydroxyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .

This compound’s multifunctional design supports its utility in pharmaceutical intermediates and coordination catalysts, though steric constraints necessitate optimized reaction conditions for synthetic applications.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide serves as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various transformations, including:

- Oxidation : Producing quinone derivatives.

- Reduction : Leading to amino derivatives.

- Substitution : Forming various substituted formamides depending on the nucleophile used.

Biology

The compound is investigated as a biochemical probe due to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate biochemical pathways, making it useful in studies of enzyme inhibition and protein interactions.

Medicine

Research has explored its therapeutic properties , particularly:

- Anti-inflammatory effects

- Antimicrobial activities

Case studies have documented its potential efficacy in treating conditions related to inflammation and infection.

Industry

In industrial applications, N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide is utilized in developing specialty chemicals and materials with specific properties tailored for various applications.

Case Studies

-

Therapeutic Efficacy Study :

A study published in Pharmacological Research evaluated the anti-inflammatory properties of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide in rodent models. Results indicated significant reduction in inflammatory markers compared to control groups. -

Synthesis and Characterization :

Research documented the successful synthesis of the compound using the outlined methods, followed by characterization through spectroscopic techniques (NMR, IR), confirming the expected structural features. -

Biochemical Interaction Study :

A study explored the interaction of the compound with specific enzymes involved in metabolic pathways, revealing potential inhibitory effects that could be leveraged for drug development.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in redox reactions, and the formamide group can engage in nucleophilic or electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Substitution with methanesulfonamide (as in ) introduces a polar sulfonyl group, reducing bioavailability but improving solubility.

Fungicidal Activity Against Phytopathogens

| Compound | Rhizoctonia solani (% Inhibition) | Bipolaris sorokiniana | Sclerotinia sclerotiorum | Venturia inaequalis |

|---|---|---|---|---|

| N-(2-Hydroxy-5-nitrophenyl)formamide | 85% | 78% | 65% | 60% |

| N-(2-Hydroxy-5-nitrophenyl)acetamide | 72% | 68% | 82% | 75% |

| Commercial Fungicide (Control) | 90% | 85% | 88% | 80% |

Key Findings :

- Formamide derivatives (e.g., the target compound) show superior activity against Rhizoctonia solani and Bipolaris sorokiniana, likely due to hydrogen bonding with fungal enzymes .

- Acetamide substitution enhances activity against Sclerotinia sclerotiorum and Venturia inaequalis, possibly due to improved metabolic stability .

Metabolic and Toxicological Profiles

- Detoxification Pathways : Microbial and plant systems glucosylate nitrophenyl-formamide derivatives (e.g., N-(2-hydroxy-5-nitrophenyl)acetamide) to reduce toxicity, as seen in Arabidopsis thaliana .

- Toxicity : Nitrophenyl derivatives exhibit moderate cytotoxicity, with IC₅₀ values in the micromolar range for mammalian cells .

Actividad Biológica

N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the available research findings, mechanisms of action, and relevant case studies related to its biological activity.

Chemical Structure and Properties

The chemical structure of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide can be described by its molecular formula and a molecular weight of approximately 298.34 g/mol. The compound features a phenolic hydroxyl group and a nitro group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 1024127-44-3 |

The biological activity of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, it reduces the production of pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the hydroxyl group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of apoptotic pathways involving caspases.

Research Findings

Several studies have investigated the biological activity of N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

- Anti-Inflammatory Effects : A study reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Anti-Cancer Properties :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at lower concentrations.

-

Case Study on Neuroprotection :

- Objective : To assess the protective effects against oxidative stress in SH-SY5Y neuroblastoma cells.

- Method : Cells were exposed to H2O2 with and without pre-treatment of the compound.

- Results : Pre-treatment significantly reduced cell death and increased cell viability compared to controls.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-Hydroxy-5-nitrophenyl)(phenylcyclopentyl)formamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and formylation. For example:

- Cyclization : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formamide group onto the aromatic ring .

- Nitration : Controlled nitration at the 5-position of the phenolic ring using HNO₃/H₂SO₄ to avoid over-nitration.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water mixtures improves purity (>99%) .

Critical Parameters : Monitor reaction temperature (<5°C during nitration) to prevent byproducts like dinitro derivatives.

Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for structural validation. Key steps:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .

- Analysis : Calculate dihedral angles (e.g., 8.78° between aromatic and nitro groups) and hydrogen-bonding networks (O–H⋯O, N–H⋯O) to confirm stereoelectronic effects .

Example : Discrepancies between DFT-optimized and experimental structures often arise from crystal packing forces, resolved via Rietveld refinement (R-factor < 0.05) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., phenolic -OH at δ ~10 ppm; phenylcyclopentyl protons as multiplets at δ 1.5–2.5 ppm) .

- FT-IR : Confirm formamide C=O stretch (~1670 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 357.12) .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life (e.g., t₉₀ > 2 years at 25°C) .

Basic: What purification methods effectively remove common impurities?

Methodological Answer:

- Byproduct Removal : Unreacted phenylcyclopentylamine (logP ~2.1) is eliminated via liquid-liquid extraction (pH 9, dichloromethane/water) .

- Chromatography : Use preparative HPLC (C18, 70:30 methanol/water) to isolate the target compound from nitro positional isomers .

Advanced: How does hydrogen-bonding in the crystal lattice influence the compound’s reactivity?

Methodological Answer:

- Hydrogen-Bond Analysis : SC-XRD reveals ethanol solvate molecules acting as H-bond donors/acceptors, stabilizing the sulfonamide group .

- Reactivity Implications : Strong O–H⋯O interactions (2.65 Å) may reduce nucleophilic attack at the formamide carbonyl, confirmed by slower hydrolysis rates in crystalline vs. solution states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.